13,14-Dihydro-15-keto-pgd2
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXYLYXIXYEST-KZTWKYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59894-07-4 | |
| Record name | 13,14-Dihydro-15-keto-PGD2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59894-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13,14-Dihydro-15-ketoprostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059894074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Metabolic Pathways of 13,14 Dihydro 15 Keto Pgd2
Enzymatic Formation via the 15-Hydroxy Prostaglandin (B15479496) Dehydrogenase (15-PGDH) Pathway
The biosynthesis of 13,14-dihydro-15-keto-PGD2 is initiated through the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. nih.govnih.govcaymanchem.comthomassci.commedchemexpress.commedchemexpress.comcaymanchem.com This metabolic route begins with the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins (B1171923). caymanchem.comthomassci.com In the case of PGD2, 15-PGDH converts it into an intermediate compound, 15-keto-PGD2.
Following this initial oxidation, a second enzyme, 15-keto-prostaglandin Δ13-reductase, acts on 15-keto-PGD2. This enzyme catalyzes the reduction of the double bond at carbon 13 and 14. This two-step enzymatic process, involving the sequential actions of 15-PGDH and 15-keto-prostaglandin Δ13-reductase, results in the formation of this compound.
Precursor-Product Relationships: PGD2 as the Primary Precursor
Prostaglandin D2 (PGD2) serves as the primary precursor for the biosynthesis of this compound. nih.govnih.govcaymanchem.comthomassci.commedchemexpress.commedchemexpress.comcaymanchem.com PGD2 is itself synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, leading to the formation of the intermediate prostaglandin H2 (PGH2). PGH2 is then isomerized to PGD2 by the action of PGD synthases. researchgate.net Once formed, PGD2 enters the 15-PGDH pathway to be metabolized into this compound. caymanchem.comthomassci.com
Subsequent Metabolic Transformations of this compound in Biological Systems
Following its formation, this compound undergoes further extensive metabolism in biological systems. These transformations are crucial for its inactivation and subsequent elimination from the body. The primary metabolic routes include the formation of 11β-hydroxy compounds and the β-oxidation of its side chains, ultimately leading to the generation of various urinary metabolites.
Formation of 11β-hydroxy Compounds
In humans, this compound is further metabolized to give 11β-hydroxy compounds. caymanchem.comthomassci.comcaymanchem.com This metabolic step involves the reduction of the 11-keto group of the prostaglandin ring. The resulting metabolites are stereoisomers of PGF2α, specifically 9α,11β-PGF2.
β-oxidation of Side Chains
A major route for the degradation of this compound involves the shortening of its carboxylic acid side chain through β-oxidation. caymanchem.comthomassci.comcaymanchem.com This process, which occurs in both peroxisomes and mitochondria, involves the sequential removal of two-carbon units (as acetyl-CoA) from the carboxyl end of the fatty acid side chain. nih.govnih.govwikipedia.org This chain-shortening process leads to the formation of dinor and tetranor metabolites, which have two and four fewer carbons in their side chains, respectively. nih.gov
Urinary Metabolites and Excretion Patterns
The extensive metabolism of this compound results in a variety of metabolites that are ultimately excreted in the urine. Notably, virtually no intact this compound is found in the urine, indicating its comprehensive breakdown in the body. caymanchem.comthomassci.comcaymanchem.com
The major urinary metabolite of PGD2 in humans has been identified as 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid. nih.gov The normal urinary excretion level of this metabolite in adults is approximately 1.08 ± 0.72 ng/mg of creatinine. nih.gov The measurement of this and other urinary metabolites, such as 9α,11β-prostaglandin F2, serves as a non-invasive method to assess the systemic production of PGD2. healthmatters.io
Comparative Metabolism Across Species
The metabolism of PGD2 and its metabolites, including this compound, exhibits notable differences across various species. While the initial steps of the 15-PGDH pathway are generally conserved, the subsequent metabolic transformations and the resulting urinary metabolite profiles can vary significantly.
For instance, in guinea pigs, liver and kidney homogenates have been shown to metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α. glpbio.combertin-bioreagent.com In contrast, human lung homogenates metabolize PGD2 to 11β-PGF2α and then to 11β-15-keto-PGF2α, but not to 11β-13,14-dihydro-15-keto PGF2α. glpbio.combertin-bioreagent.com
Studies investigating the metabolic fate of PGF2α, a related prostaglandin, have revealed distinct circulating metabolite profiles in different species, including rats, rabbits, guinea pigs, cattle, and sheep. nih.gov In cattle, rats, and guinea pigs, 15-ketodihydroprostaglandin F2α and its tetranor counterpart remain prominent in the plasma. Conversely, in sheep and rabbits, more polar dicarboxylic acids quickly become the dominant metabolites in circulation. nih.gov These findings suggest that the enzymes and pathways involved in the further degradation of prostaglandin metabolites can differ substantially between species.
Data Tables
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Function |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidizes the 15-hydroxyl group of PGD2 to form 15-keto-PGD2. |
| 15-Keto-prostaglandin Δ13-Reductase | Reduces the double bond at C13-14 of 15-keto-PGD2 to form this compound. |
Table 2: Major Metabolic Transformations of this compound
| Metabolic Process | Description | Resulting Products |
| Formation of 11β-hydroxy compounds | Reduction of the 11-keto group. | 11β-hydroxy metabolites (e.g., 9α,11β-PGF2) |
| β-oxidation of Side Chains | Sequential removal of two-carbon units from the carboxylic acid side chain. | Dinor and tetranor metabolites |
Molecular Mechanisms of Action and Receptor Pharmacology
Agonistic Activity at the CRTH2/DP2 Receptor
13,14-dihydro-15-keto-PGD2 is a recognized selective agonist for the CRTH2/DP2 receptor. thomassci.comcaymanchem.commedchemexpress.com This activity has been demonstrated in various studies, highlighting its role in mediating pro-inflammatory responses, particularly in the context of allergic diseases. nih.gov The effects of this compound, such as its anti-apoptotic role in human Th2 cells, are mediated through this receptor. nih.gov
Ligand Binding Characteristics and Affinity for CRTH2/DP2
Equilibrium competition binding assays have revealed that this compound binds with high affinity to the human CRTH2 receptor. nih.gov Its binding affinity is comparable to that of PGD2. nih.gov One study determined the Ki value for this compound at the hCRTH2 receptor to be 2.91 ± 0.29 nM. nih.gov The rank order of potency for binding to CRTH2 among several PGD2 metabolites is as follows: PGD2 > 13,14-dihydro-15-keto PGD2 > 15-deoxy-Δ12,14-PGJ2 > PGJ2 > Δ12-PGJ2 > 15(S)-15 methyl-PGD2. nih.gov
| Compound | Binding Affinity (Ki) for CRTH2/DP2 Receptor (nM) |
|---|---|
| PGD2 | 2.4 ± 0.2 |
| This compound | 2.91 ± 0.29 |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 |
Signal Transduction Pathways Activated by CRTH2/DP2 Engagement
Activation of the CRTH2/DP2 receptor by its agonists, including this compound, initiates intracellular signaling cascades that are characteristic of Gαi-coupled receptors. nih.govnih.govnih.gov
Engagement of the CRTH2/DP2 receptor leads to a pertussis toxin-sensitive increase in intracellular calcium ([Ca2+]i). nih.govnih.gov This indicates that the receptor couples to the Gαi/o class of G-proteins. nih.gov The activation of the Gβγ complex stimulates phospholipase Cβ, which in turn generates inositol (B14025) triphosphate (IP3) and induces the mobilization of Ca2+ from endoplasmic reticulum stores. nih.gov Studies have shown that PGD2 stimulates a slight increase in intracellular calcium in cells expressing the CRTH2 receptor, and this effect is fully inhibited by pertussis toxin. nih.gov Ligand-dependent activation of CRTH2 by this compound has been shown to increase Ca2+ influx through store-operated Ca2+ entry (SOCE). researchgate.net
As a Gαi-coupled receptor, CRTH2/DP2 activation leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.govnih.gov Functional studies have demonstrated that PGD2 activation of recombinant CRTH2 results in a decrease of intracellular cAMP in a pertussis toxin-sensitive manner. nih.gov This confirms the functional coupling of CRTH2 to the G-protein Gαi/o. nih.gov
Specificity and Selectivity for CRTH2/DP2 vs. Other Prostanoid Receptors (e.g., DP1)
A key pharmacological feature of this compound is its high selectivity for the CRTH2/DP2 receptor over the DP1 receptor. nih.govnih.gov This is in stark contrast to PGD2, which binds to and activates both receptors. nih.gov In a membrane-based binding assay, this compound demonstrated a 2000-fold selectivity for CRTH2 over DP1. nih.gov The rank order of potency for PGD2 and its metabolites at the DP1 receptor is quite different from that at CRTH2, with this compound showing very low affinity for DP1. nih.gov This selectivity makes this compound a valuable tool for studying the specific roles of the CRTH2 receptor. nih.gov
| Compound | Receptor Selectivity |
|---|---|
| This compound | Highly selective for CRTH2/DP2 over DP1 |
| PGD2 | Activates both CRTH2/DP2 and DP1 |
Interactions with Other Prostanoid Receptors and Lipid Mediators
While the primary interaction of this compound is with the CRTH2/DP2 receptor, the broader context of prostanoid signaling involves a complex interplay of various receptors and mediators. The distinct signaling pathways of the DP1 and CRTH2/DP2 receptors, both activated by PGD2, often lead to opposing biological effects. nih.gov For instance, while CRTH2 activation is pro-inflammatory, DP1 signaling can have anti-inflammatory roles. nih.gov
The metabolism of PGD2 generates several other active metabolites in addition to this compound, such as those of the J-series (e.g., PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2). nih.govwikipedia.org These metabolites also exhibit activity at the CRTH2 receptor. nih.govnih.gov Some PGD2 metabolites can also interact with other receptors, such as peroxisome proliferator-activated receptor-γ (PPAR-γ), adding another layer of complexity to their biological functions. nih.gov However, the available information focuses predominantly on the high selectivity of this compound for the CRTH2/DP2 receptor, with limited evidence of significant interactions with other prostanoid receptors.
Comparison with Other PGD2 Metabolites (e.g., Δ12 PGD2, PGJ2, 15d-PGJ2) in CRTH2 Activation
This compound is recognized as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. nih.govcaymanchem.comthomassci.com The activation of CRTH2 is a key step in mediating pro-inflammatory responses, particularly those associated with type 2 immunity. The potency of this compound at the CRTH2 receptor is comparable to that of its parent molecule, PGD2. nih.gov
Several other metabolites of PGD2 also interact with the CRTH2 receptor, exhibiting varying degrees of affinity and efficacy. Equilibrium competition binding assays have established a rank order of potency for CRTH2 activation among these related compounds. The general order of potency is as follows: PGD2 > 13,14-dihydro-15-keto PGD2 > 15-deoxy-Δ12,14-PGJ2 > PGJ2 > Δ12-PGJ2. nih.gov
Notably, Δ12-PGD2 has been identified as a potent and selective agonist for the CRTH2 receptor, inducing calcium mobilization in cells expressing the receptor with an efficacy and potency similar to that of PGD2. nih.gov The J-series prostaglandins (B1171923), including PGJ2 and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), also bind to and activate CRTH2. nih.gov
| Compound | Relative Potency at CRTH2 Receptor | Reference |
|---|---|---|
| PGD2 | Highest | nih.gov |
| This compound | High | nih.gov |
| 15-deoxy-Δ12,14-PGJ2 | Moderate to High | nih.gov |
| PGJ2 | Moderate | nih.gov |
| Δ12-PGJ2 | Lower | nih.gov |
Potential Cross-reactivity or Synergistic Effects
The selectivity of this compound for the CRTH2 receptor is a crucial aspect of its pharmacology. In contrast to its high affinity for CRTH2, it demonstrates significantly lower affinity for the other PGD2 receptor, the D-prostanoid (DP) receptor. nih.gov This selectivity is highlighted by the contrasting rank order of potency at the DP receptor, where this compound is significantly less active. nih.gov This indicates minimal direct cross-reactivity between this compound and the DP receptor signaling pathway.
However, the biological response to this compound is not solely determined by its direct receptor interactions. The activation of CRTH2 initiates a cascade of intracellular events that can have synergistic effects with other inflammatory pathways. CRTH2 activation is known to promote the migration and activation of Th2 lymphocytes, eosinophils, and basophils. nih.govnih.gov This, in turn, can lead to the enhanced production of Th2-type cytokines such as IL-4, IL-5, and IL-13. nih.gov
The actions of this compound can therefore be viewed as part of a broader inflammatory network. For instance, PGD2 released from mast cells can, via CRTH2 activation, contribute to the recruitment of inflammatory cells to a site of allergic inflammation, where other mediators like chemokines and cytokines are also active. nih.gov There is also evidence of cross-talk between the CRTH2 and DP receptors at a cellular level, with studies suggesting the formation of CRTH2/DP heteromers, which could modulate intracellular signaling. nih.gov This suggests that while direct cross-reactivity of the ligand may be low, the downstream signaling pathways can be interconnected. Furthermore, the activation of CRTH2 by its agonists has been shown to have an anti-apoptotic role in human Th2 cells, potentially prolonging their pro-inflammatory activity. nih.gov
Biological Functions and Physiological Roles
Immunomodulatory Effects
13,14-dihydro-15-keto-PGD2 exerts significant influence over the immune system, particularly in the context of type 2 inflammatory responses. As a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, it plays a crucial role in activating and directing various immune cells.
Role in Th2 Cell Activation and Cytokine Production (IL-4, IL-5, IL-13)
Research has demonstrated that this compound mimics the action of its parent compound, PGD2, in stimulating human T helper 2 (Th2) cells. This activation leads to the production of key type 2 cytokines, namely Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). This effect is mediated through the CRTH2 receptor. Studies have shown that at concentrations found at sites of allergic inflammation, PGD2 and its selective CRTH2 agonist, DK-PGD2, can preferentially elicit the production of these pro-inflammatory cytokines from human Th2 cells in a dose-dependent manner caymanchem.com. This suggests a significant role for DK-PGD2 in amplifying the Th2-mediated inflammatory cascade, which is a hallmark of allergic diseases caymanchem.commedchemexpress.com.
| Cytokine | Effect of this compound | Mediating Receptor | Reference |
| Interleukin-4 (IL-4) | Increased production by Th2 cells | CRTH2 | caymanchem.com |
| Interleukin-5 (IL-5) | Increased production by Th2 cells | CRTH2 | caymanchem.com |
| Interleukin-13 (IL-13) | Increased production by Th2 cells | CRTH2 | caymanchem.com |
Chemotaxis of Immune Cells (Eosinophils, Basophils, Th2 Lymphocytes)
A primary function of this compound is its ability to act as a chemoattractant, guiding the migration of specific immune cells to sites of inflammation. It has been shown to selectively induce the chemotaxis of eosinophils, basophils, and Th2 lymphocytes nih.govthomassci.comnih.gov. This migration is a critical step in the pathogenesis of allergic inflammation. The chemotactic response to both PGD2 and DK-PGD2 is dose-dependent and is mediated through the CRTH2 receptor nih.govcaymanchem.com. The targeted recruitment of these cell types by DK-PGD2 highlights its importance in orchestrating the cellular landscape of allergic reactions.
| Immune Cell | Chemotactic Response to this compound | Mediating Receptor | References |
| Eosinophils | Dose-dependent migration | CRTH2 | nih.govthomassci.comcaymanchem.com |
| Basophils | Dose-dependent migration | CRTH2 | nih.govcaymanchem.com |
| Th2 Lymphocytes | Dose-dependent migration | CRTH2 | nih.govcaymanchem.com |
Impact on Eosinophil Trafficking and Mobilization from Bone Marrow
Beyond its role as a chemoattractant, this compound also appears to influence the systemic availability of eosinophils. Studies in animal models have shown that systemic administration of DK-PGD2 can induce a dose-related increase in the number of circulating eosinophils thomassci.comnih.gov. It has been suggested that DK-PGD2 promotes the release of eosinophils from the bone marrow, thereby increasing their numbers in the bloodstream and making them available for recruitment to inflammatory sites thomassci.com. This mobilization from the bone marrow, coupled with its chemotactic properties, underscores the compound's comprehensive role in eosinophil trafficking during allergic responses.
Gastrointestinal System Modulation
The influence of this compound extends to the gastrointestinal system, where it has been shown to modulate mucosal function.
Inhibition of Ion Flux in Canine Colonic Mucosa
Research conducted on canine colonic mucosa preparations has revealed that this compound can inhibit ion flux caymanchem.comunmc.eduhmdb.casdu.dkphysiology.org. This finding suggests a potential role for this compound in regulating intestinal fluid and electrolyte transport. The precise mechanisms and physiological implications of this inhibitory action require further investigation.
Potential Roles in Organ Development and Function (e.g., Kidney)
While the roles of prostaglandins (B1171923) in kidney function are widely studied, the specific functions of this compound in organ development and function, particularly in the kidney, are not yet fully elucidated. However, studies on the broader PGD2 pathway provide some insights.
The PGD2-CRTH2 pathway has been implicated in the progression of renal fibrosis. In a mouse model of unilateral ureteral obstruction, the tubular epithelium was found to synthesize the enzyme responsible for PGD2 production. Mice lacking this enzyme or the CRTH2 receptor exhibited reduced renal fibrosis and infiltration of Th2 lymphocytes nih.gov. This suggests that the PGD2/CRTH2 axis, for which DK-PGD2 is a key agonist, may contribute to the pathology of chronic kidney disease by promoting fibrosis nih.gov. Furthermore, increased urinary excretion of the PGD2-synthesizing enzyme has been observed in early diabetic nephropathy, and its expression is elevated in adriamycin-induced nephropathy, pointing to a potential role for locally produced PGD2 in the development of kidney disease nih.gov. While these findings are linked to the parent compound PGD2 and its receptor, they suggest a potential involvement of its stable and active metabolite, this compound, in these renal pathophysiological processes.
Pathophysiological Implications and Disease Mechanisms
Involvement in Allergic Inflammation and Asthma Pathogenesis
13,14-Dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a significant metabolite of prostaglandin (B15479496) D2 (PGD2), a key mediator released by mast cells during allergic reactions. herts.ac.uknih.gov This compound plays a crucial role in the pathogenesis of allergic inflammation and asthma. nih.govnih.gov Its primary mechanism of action is through the selective activation of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. herts.ac.uknih.gov The activation of CRTH2 by DK-PGD2 triggers a cascade of pro-inflammatory events that are central to the allergic response. nih.gov
CRTH2 is predominantly expressed on type 2 lymphocytes (Th2 cells), eosinophils, and basophils, all of which are key players in allergic diseases. nih.gov By binding to and activating CRTH2, DK-PGD2 induces the chemotaxis (directed migration) of these immune cells to the site of inflammation. herts.ac.uknih.gov This targeted recruitment of inflammatory cells contributes significantly to the signs and symptoms of allergic conditions such as asthma and atopic dermatitis. nih.gov
Furthermore, DK-PGD2 has been shown to have an anti-apoptotic role in human Th2 cells, promoting their survival and prolonging the inflammatory response. nih.gov The activation of CRTH2 by DK-PGD2 also stimulates the production of pro-inflammatory Th2 cytokines, including IL-4, IL-5, and IL-13, which further amplify the allergic inflammatory cascade. nih.gov
| Cell Type | Receptor Activated by DK-PGD2 | Key Effects of DK-PGD2 Activation |
| Eosinophils | CRTH2/DP2 | Chemotaxis, degranulation, increased chemokine production, mobilization from bone marrow. nih.govfrontiersin.org |
| Th2 Lymphocytes | CRTH2/DP2 | Chemotaxis, survival (anti-apoptotic effect), induction of pro-inflammatory cytokines (IL-4, IL-5, IL-13). nih.gov |
| Basophils | CRTH2/DP2 | Chemotaxis. herts.ac.uk |
Contribution to Eosinophilic Inflammation
Eosinophilic inflammation is a hallmark of several allergic diseases, most notably asthma. DK-PGD2 is a potent driver of eosinophil accumulation in tissues. herts.ac.uk It directly induces eosinophil chemotaxis, drawing these cells from the bloodstream into inflamed tissues such as the airways in asthma. herts.ac.uknih.gov Studies have demonstrated that DK-PGD2 not only promotes the recruitment of eosinophils to inflammatory sites but also enhances their activation. nih.govnih.gov
Upon activation by DK-PGD2 through the CRTH2 receptor, eosinophils undergo a rapid change in shape, degranulate to release their cytotoxic contents, and produce chemokines, further perpetuating the inflammatory cycle. nih.gov Interestingly, research in guinea pigs has shown that DK-PGD2-induced airway eosinophilia appears to be independent of interleukin-5 (IL-5), a cytokine traditionally considered essential for eosinophil survival and recruitment. herts.ac.uk This suggests that DK-PGD2 provides a distinct and powerful pathway for eosinophil accumulation in allergic inflammation. herts.ac.uk
Therapeutic Implications for CRTH2 Antagonism in Allergic Diseases
The central role of the DK-PGD2/CRTH2 signaling pathway in allergic inflammation has made it an attractive target for therapeutic intervention. nih.govnih.gov Antagonists of the CRTH2 receptor are being developed to block the pro-inflammatory effects of DK-PGD2 and its parent compound, PGD2. nih.govdovepress.com By inhibiting the CRTH2 receptor, these antagonists can prevent the migration and activation of key inflammatory cells like eosinophils and Th2 lymphocytes. nih.govdovepress.com
Several CRTH2 antagonists have demonstrated efficacy in preclinical and clinical studies for allergic diseases. For example, ramatroban, a dual CRTH2 and thromboxane (B8750289) receptor antagonist, has been shown to inhibit DK-PGD2-induced airway eosinophilia. herts.ac.uk Other selective CRTH2 antagonists have been effective in reducing eosinophilia and clinical symptoms in allergic rhinitis and have shown promise in reducing the late-phase response to allergen challenge in atopic asthmatics. nih.gov The development of potent and specific CRTH2 antagonists represents a promising therapeutic strategy for managing allergic conditions characterized by eosinophilic inflammation. nih.govdovepress.com
| CRTH2 Antagonist | Disease Model/Condition | Observed Therapeutic Effects |
| Ramatroban | Guinea-pig model of airway eosinophilia | Inhibition of DK-PGD2-induced eosinophil accumulation in the lungs. herts.ac.uk |
| OC000459 | Allergic Rhinitis, Atopic Asthma | Reduction in eosinophilia, nasal mucosal swelling, and clinical symptoms of allergic rhinitis; reduction of the late-phase response in atopic asthmatics. nih.gov |
| Setipiprant | Atopic Asthma | Reduction of the late-phase response in an allergen challenge. nih.gov |
Role in Other Inflammatory Processes
While the primary focus of research on DK-PGD2 has been in the context of allergic inflammation, its pro-inflammatory actions suggest a potential role in other inflammatory conditions. The CRTH2 receptor, the target of DK-PGD2, is also expressed on other immune cells, including a subset of Th1 cells and bone marrow-derived mast cells in mice, implying a broader role in immune modulation. nih.gov
The fundamental processes driven by DK-PGD2, such as the recruitment and activation of inflammatory cells, are common to a wide range of inflammatory diseases. semanticscholar.org For instance, the PGD2/CRTH2 pathway has been implicated in chronic cutaneous inflammation. nih.gov Further research is needed to fully elucidate the involvement of DK-PGD2 in non-allergic inflammatory disorders.
Metabolite as a Biomarker in Disease States
DK-PGD2 is an intermediate metabolite in the pathway of PGD2 degradation. mdpi.comglpbio.com PGD2 is first metabolized to 13,14-dihydro-15-keto-PGD2 in the plasma. mdpi.com This metabolite is then further broken down before excretion in the urine. caymanchem.comthomassci.com Due to its transient nature in circulation, directly measuring DK-PGD2 as a biomarker can be challenging. mdpi.com
However, the measurement of downstream, more stable urinary metabolites of PGD2, such as tetranor-PGDM, can provide a reliable indication of systemic PGD2 production. mdpi.com Elevated levels of these urinary metabolites can serve as a biomarker for diseases characterized by mast cell activation and increased PGD2 synthesis, such as systemic mastocytosis and severe asthma. mdpi.com While DK-PGD2 itself is not typically the final analyte measured, its formation is a critical step in the metabolic cascade that leads to the urinary biomarkers used to assess disease activity. mdpi.comresearchgate.net
Analytical Methodologies and Quantification in Biological Matrices
Sample Preparation and Stability Considerations
Proper sample handling and preparation are critical for the accurate measurement of 13,14-dihydro-15-keto-PGD2. This compound is susceptible to degradation, and its stability can be influenced by factors such as pH, temperature, and the presence of proteins like albumin. nih.gov
Biological Matrices : this compound can be measured in various biological fluids, including plasma, serum, urine, and fecal extracts. arborassays.com However, it is important to note that in humans, this compound is rapidly metabolized further before excretion, and virtually none of the intact compound is found in urine. caymanchem.comcaymanchem.comglpbio.com Therefore, urine may not be a suitable matrix for measuring this specific metabolite, but rather its downstream products like tetranor-PGDM. caymanchem.com
Collection and Storage : Samples should be collected and processed promptly. Plasma samples are typically collected in tubes containing anticoagulants like EDTA, heparin, or sodium citrate. caymanchem.com For long-term storage, samples should be kept frozen at -80°C to minimize degradation. caymanchem.com When collecting urine, it is recommended to keep the sample refrigerated during the collection period and freeze it immediately afterward. interscienceinstitute.com
Extraction : To remove interfering substances and concentrate the analyte, a sample extraction step is usually required. nih.gov Solid-phase extraction (SPE) using C18 cartridges is a common method for cleaning up plasma, urine, and other aqueous samples prior to analysis. nih.govcaymanchem.com For fecal samples, an extraction protocol involving solvents like ethanol (B145695) is necessary to isolate the analyte from the solid matrix. arborassays.com In some cases, purification by HPLC may be performed before final analysis by GC-MS. nih.govnih.gov
Method Validation Parameters
To ensure the reliability of quantitative data, analytical methods must be thoroughly validated. Key validation parameters include sensitivity, precision, accuracy, linearity, and detection limits.
| Parameter | GC-MS (for related PGE2 metabolite) nih.gov | LC-MS/MS nih.gov | EIA (for related PGF2α metabolite) caymanchem.comarborassays.com |
| Sensitivity / Detection Limit | 2 ng in tissue incubates | Limit of Quantification (LOQ): 0.2 to 3 ng/mL | Detection Limit (80% B/B₀): ~15 pg/mL; Sensitivity: 20.8 pg/mL |
| Precision | Intra-batch: 11.8%; Inter-batch: 8.1% | Intra- and inter-day precision met FDA guidelines | Not specified |
| Accuracy | Not specified | Intra- and inter-day accuracy met FDA guidelines | Not specified |
| Linearity / Assay Range | Not specified | Wide dynamic range up to 500 ng/mL | 2.3 - 5,000 pg/mL |
Sensitivity and Detection Limits : LC-MS/MS and EIA methods demonstrate high sensitivity, allowing for the detection of this compound and related metabolites at the picogram (pg) to nanogram (ng) per milliliter level. nih.govcaymanchem.com
Precision and Accuracy : These parameters measure the closeness of repeated measurements (precision) and the closeness of a measured value to the true value (accuracy). For GC-MS and LC-MS/MS, precision is often reported as the coefficient of variation (%CV), with acceptance criteria typically being within 15-20%. nih.govnih.gov
Linearity : An assay's linear range is the concentration span over which the measured signal is directly proportional to the analyte concentration. Methods like LC-MS/MS can offer a wide dynamic range, reducing the need for sample dilution. nih.gov
Use as a Research Tool and Standard in Lipidomics
This compound serves as an important research tool in the field of lipidomics. bioscience.co.uk The availability of high-purity, gravimetrically prepared chemical standards is essential for the accurate identification and quantification of this metabolite in biological systems. bertin-bioreagent.com
Quantitative Standards : Companies specializing in lipids provide certified standards of this compound, often prepared specifically for mass spectrometry applications where quantitative reproducibility is paramount. bertin-bioreagent.com These standards are used to prepare calibration curves for quantifying the endogenous levels of the compound.
Internal Standards : Stable isotope-labeled versions, such as this compound-d4 and this compound-d9, are indispensable internal standards for GC-MS and LC-MS/MS analyses. caymanchem.comcaymanchem.com By mimicking the chemical behavior of the endogenous analyte, they correct for variations in sample processing and instrument response, leading to highly accurate and reliable results. The use of these standards is a cornerstone of modern quantitative lipidomics.
Future Research Directions and Therapeutic Potential
Elucidation of Downstream Signaling Pathways and Receptor Activation
13,14-Dihydro-15-keto-PGD2, along with PGD2 and other metabolites, binds with high affinity to the CRTH2 receptor. nih.govnih.gov The activation of this G-protein coupled receptor initiates a cascade of intracellular events. Functional studies have demonstrated that CRTH2 activation by PGD2 leads to a decrease in intracellular cyclic AMP (cAMP) in a manner sensitive to pertussis toxin, indicating that the receptor functionally couples to the Gαi/o G-protein. nih.gov This coupling to Gαi/o also results in an increase in intracellular calcium mobilization. nih.govnih.gov
The downstream consequences of this signaling are particularly evident in immune cells central to type 2 inflammation. In Type 2 Innate Lymphoid Cells (ILC2s), PGD2 metabolites, including by extension this compound, have been shown to induce migration and the secretion of type 2 cytokines such as Interleukin-5 (IL-5) and Interleukin-13 (IL-13) in a DP2-dependent manner. nih.govplos.org Further transcriptomic analysis of ILC2s stimulated with PGD2 metabolites revealed the upregulation of genes associated with various immune-response-relevant pathways, including chemokine production and the regulation of the JAK-STAT signaling pathway. nih.gov
| Cell Type | Downstream Effect of CRTH2/DP2 Activation | Key Signaling Pathways Involved |
| Th2 Cells | Chemotaxis, Production of IL-4, IL-5, IL-13 | Gαi/o coupling, Intracellular Ca2+ mobilization |
| Eosinophils | Chemotaxis, Degranulation, Upregulation of adhesion molecules | Gαi/o coupling, Intracellular Ca2+ mobilization |
| Basophils | Chemotaxis, Histamine release | Gαi/o coupling, Intracellular Ca2+ mobilization |
| ILC2s | Migration, Secretion of IL-5 and IL-13 | DP2-dependent pathways, JAK-STAT signaling |
Investigation of Novel Biological Roles beyond Current Understanding
While the role of the PGD2/CRTH2 axis is well-established in allergic inflammation, emerging evidence suggests broader physiological and pathological functions for CRTH2 and its agonists like this compound. Northern blot analysis has revealed CRTH2 expression in a variety of tissues beyond hematopoietic cells, including the brain, heart, thymus, spleen, and various tissues of the digestive system. nih.gov
Preclinical safety studies for CRTH2-targeting antibodies unexpectedly identified CRTH2 expression on vascular pericytes in the central nervous system (CNS) and gastric mucosa. oup.comresearchgate.net This finding opens new avenues for investigating the role of CRTH2 signaling in vascular homeostasis and pathology in these tissues. Furthermore, a study on a related prostaglandin (B15479496) metabolite, 13,14-dihydro-15-keto-PGE2, found its involvement in alleviating opioid-induced constipation through the 5-HT pathway, suggesting that prostaglandin metabolites can have significant effects in the gastrointestinal system beyond inflammation. nih.gov
Development of Selective Modulators for CRTH2/DP2 Based on this compound Structure
The pro-inflammatory effects mediated by this compound through the CRTH2 receptor have made this receptor a prime target for the development of antagonist drugs for inflammatory conditions like asthma. dovepress.com The development of these antagonists has been informed by the structure of the natural ligands. Several classes of small-molecule, orally administered CRTH2 antagonists have been developed, including indole (B1671886) acetic acids and phenyl/phenoxy acetic acids. rsc.org These antagonists are designed to selectively bind to and block the CRTH2 receptor, thereby preventing the downstream signaling initiated by agonists such as this compound. cancer.gov This blockade is intended to inhibit the recruitment and activation of key inflammatory cells like eosinophils, basophils, and Th2 cells. cancer.govnih.gov
Preclinical and Clinical Evaluation of CRTH2/DP2-targeting Therapies
Numerous CRTH2 antagonists have undergone preclinical and clinical evaluation, primarily for asthma and allergic rhinitis. Preclinical studies in animal models of allergic inflammation have shown that CRTH2 antagonists can significantly reduce allergic airway inflammation. nih.gov Safety studies have also been a critical component of preclinical evaluation, with investigations into depleting anti-CRTH2 antibodies showing a low risk of toxicity despite unexpected receptor expression in tissues like the CNS and gastric mucosa. oup.comresearchgate.net
Clinical trials have yielded mixed but promising results. A meta-analysis of 14 trials with 4,671 participants concluded that CRTH2 antagonist monotherapy can safely improve lung function, reduce asthma exacerbations, and enhance quality of life in asthmatics. nih.gov However, their efficacy as an add-on therapy to inhaled corticosteroids (ICS) has been less consistent. nih.govbmj.com
| CRTH2 Antagonist | Disease Studied | Key Findings from Clinical Trials |
| Fevipiprant (QAW039) | Eosinophilic Asthma | Reduced sputum eosinophil counts. tandfonline.com However, later Phase III trials did not demonstrate significant improvements in lung function or other clinical outcomes. |
| Timapiprant (OC000459) | Asthma, Allergic Rhinitis | Phase 2a study in asthma showed a non-statistically significant lower rate of exacerbations. bmj.comnih.gov Effective in reducing symptoms of allergic rhinitis. nih.gov |
| BI 671800 | Asthma | Showed improvements in FEV1 compared to placebo, with a greater effect in patients with higher blood eosinophil counts. nih.gov |
| AMG 853 | Asthma | Did not confirm significant improvements in lung function or symptoms in some trials. nih.gov |
| AZD1981 | Asthma | Findings on efficacy were not consistently confirmed in trials. nih.gov |
Exploration of Metabolite-Based Biomarkers for Disease Diagnosis and Monitoring
The metabolic pathway of PGD2 presents opportunities for biomarker development. PGD2 is metabolized via the 15-PGDH pathway to form 13,14-dihydro-15-keto PGD2 in the plasma. nih.gov This compound is then further metabolized through β- and ω-oxidation before being excreted in the urine as more stable metabolites, such as tetranor-PGDM. nih.govcaymanchem.com Virtually no intact 13,14-dihydro-15-keto PGD2 is found in the urine. caymanchem.comthomassci.combertin-bioreagent.comcaymanchem.com
The measurement of these urinary metabolites can serve as a non-invasive method to assess systemic PGD2 biosynthesis. nih.govhealthmatters.io This is particularly relevant for conditions characterized by mast cell activation, such as systemic mastocytosis and anaphylaxis, where elevated levels of PGD2 metabolites can indicate increased mast cell activity. healthmatters.io For instance, urinary tetranor-PGDM levels are being investigated as a biomarker for in vivo mast cell activation. nih.gov Similarly, radioimmunoassays for other prostaglandin metabolites, like 15-keto-dihydro-PGF2alpha, have been developed as an index for inflammation. nih.gov
Integration with Systems Biology and Multi-omics Approaches
Understanding the full impact of this compound requires a holistic approach that integrates its signaling network with broader biological systems. Systems biology and multi-omics approaches are crucial for mapping the complex and interconnected pathways of prostaglandin signaling. researchgate.net Phosphoproteomics studies, for example, have been used to comprehensively characterize the signaling networks of the four PGE2 receptors in T cells, identifying numerous regulated phosphosites and key signaling nodes. researchgate.net
Similar multi-omics analyses of CRTH2-expressing cells, such as ILC2s, have begun to shed light on the transcriptomic changes induced by PGD2 metabolites. nih.gov These studies have identified differentially expressed genes related to migration and various immune response pathways. nih.gov Integrating such transcriptomic data with proteomics, metabolomics, and lipidomics will provide a more complete picture of how this compound modulates cellular function and contributes to disease pathophysiology. This integrated approach will be invaluable for identifying novel therapeutic targets and developing personalized medicine strategies for diseases driven by the PGD2/CRTH2 pathway.
Q & A
Q. What are the primary enzymatic pathways involved in the biosynthesis and degradation of DK-PGD2 in mammalian systems?
DK-PGD2 is synthesized via the enzymatic conversion of prostaglandin D2 (PGD2) by 15-hydroxy-prostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group to a ketone, forming the 13,14-dihydro-15-keto metabolite . Degradation involves further enzymatic modifications, such as β-oxidation or conjugation. Researchers should quantify metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and validate pathways via knockout models (e.g., 15-PGDH-deficient mice) or enzyme inhibitors .
Q. What experimental methods are recommended for detecting and quantifying DK-PGD2 in biological samples?
Sensitive detection requires LC-MS/MS for specificity, particularly given the structural similarity of prostaglandin metabolites. Immunoassays (e.g., ELISA) may cross-react with PGD2 or other analogs, necessitating validation via parallel reaction monitoring (PRM) in mass spectrometry . Internal standards, such as deuterated DK-PGD2 (DK-PGD2-d4), improve quantification accuracy .
Q. How does DK-PGD2 interact with the CRTH2/DP2 receptor compared to PGD2 and other metabolites?
DK-PGD2 binds CRTH2 with high affinity, similar to PGD2, but exhibits reduced potency in downstream signaling (e.g., cytokine secretion in type 2 innate lymphoid cells [ILC2s]). Competitive binding assays (radiolabeled ligand displacement) and calcium flux assays are critical for comparing receptor activation thresholds. Flow cytometry can assess CRTH2 surface expression in eosinophils or Th2 cells .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on DK-PGD2’s role in cytokine secretion across in vitro and in vivo asthma models?
While DK-PGD2 activates eosinophil shape change and ILC2 migration in vitro, its reduced cytokine secretion potency compared to PGD2 suggests metabolite-specific signaling modulation . In vivo, DK-PGD2 may synergize with other mediators (e.g., leukotrienes) to amplify inflammation. Researchers should use conditional knockout models (e.g., CRTH2-deficient mice) and multi-omics approaches (transcriptomics + metabolomics) to dissect contextual effects .
Q. What experimental designs are optimal for studying COX inhibitor effects on DK-PGD2 production in hyperoxic lung injury?
Aspirin and celecoxib differentially regulate COX-1/2 activity, altering DK-PGD2 levels in hyperoxia-exposed lungs. To isolate COX-2 contributions, use selective inhibitors (e.g., celecoxib) alongside COX-2−/− models. Measure BAL fluid prostaglandins via LC-MS/MS and correlate with macrophage chemotaxis assays .
Q. How can cross-species variability in CRTH2 expression and DK-PGD2 responsiveness be addressed in preclinical studies?
CRTH2 expression varies between humans and rodents (e.g., Rhesus monkeys show closer homology to humans in eosinophil responses). Validate receptor expression via Western blotting and functional assays (e.g., eosinophil shape change) across species. Use humanized mouse models or primary cell co-cultures to improve translational relevance .
Q. What strategies mitigate confounding effects of DK-PGD2’s non-enzymatic degradation products in long-term cell culture studies?
DK-PGD2 degrades into Δ12-PGJ2 under physiological conditions, which may activate PPARγ. Include stability controls (e.g., time-course LC-MS/MS) and use fresh metabolite preparations. Antagonists (e.g., fevipiprant) can isolate CRTH2-specific effects from off-target pathways .
Methodological Considerations
- Data Contradiction Analysis : When DK-PGD2’s effects diverge between studies (e.g., cytokine secretion vs. cell migration), perform dose-response curves across multiple cell types and validate with genetic tools (CRTH2 siRNA) .
- Comparative Studies : Use structural analogs (e.g., 15-deoxy-Δ12,14-PGJ2) to distinguish CRTH2-dependent vs. -independent effects .
- Statistical Design : Account for donor variability in primary human cell studies by pooling cells from ≥5 donors and using mixed-effects models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
